molecular formula C24H24BrNO5 B11146785 7-Bromo-1-(3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-1-(3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11146785
M. Wt: 486.4 g/mol
InChI Key: LDSMFNZLGLJHEW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic structures synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The target molecule features:

  • 1-(3-Methoxyphenyl) group: Introduces electron-donating methoxy substituents, influencing electronic properties and solubility.
  • 2-[3-(Propan-2-yloxy)propyl] chain: A branched alkoxy side chain that may modulate lipophilicity and bioavailability.

Properties

Molecular Formula

C24H24BrNO5

Molecular Weight

486.4 g/mol

IUPAC Name

7-bromo-1-(3-methoxyphenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H24BrNO5/c1-14(2)30-11-5-10-26-21(15-6-4-7-17(12-15)29-3)20-22(27)18-13-16(25)8-9-19(18)31-23(20)24(26)28/h4,6-9,12-14,21H,5,10-11H2,1-3H3

InChI Key

LDSMFNZLGLJHEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC(=CC=C4)OC

Origin of Product

United States

Biological Activity

7-Bromo-1-(3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential biological activities. This compound belongs to the class of chromeno-pyrrole derivatives and has garnered interest in medicinal chemistry due to its unique structural features and proposed mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C24H24BrNO5
  • Molecular Weight : 486.4 g/mol
  • Structural Features : The compound contains a bromine atom, a methoxyphenyl group, and a dihydrochromeno-pyrrole core, which contribute to its reactivity and biological activity.

Research indicates that 7-Bromo-1-(3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may exhibit significant biological activities through various mechanisms:

  • Antimicrobial Activity : Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria. The presence of halogenated pyrroles has been associated with enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.
  • Anticancer Potential : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways or direct interaction with DNA.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers, making them potential candidates for treating inflammatory diseases.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound. For instance:

  • Antibacterial Efficacy : A study assessed the compound's activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
CompoundTarget OrganismMIC (µg/mL)
7-Bromo...Staphylococcus aureus32
7-Bromo...Escherichia coli64

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications in the chemical structure influence biological activity. For example:

  • Halogen Substitution : The presence of bromine at specific positions has been linked to increased potency against certain bacterial strains.
Structural FeatureEffect on Activity
Bromine at C7Enhanced antibacterial activity
Methoxy group at C3Improved lipophilicity

Applications in Medicinal Chemistry

The unique properties of 7-Bromo-1-(3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione make it an attractive candidate for further research in various therapeutic areas:

  • Drug Development : Its potential as an antimicrobial or anticancer agent positions it well for development into new pharmaceuticals.
  • Synthetic Modifications : Ongoing research focuses on modifying its structure to enhance efficacy and reduce toxicity.

Comparison with Similar Compounds

Comparative Analysis with Analogues

Structural and Functional Comparisons

The compound is part of a library of 223 synthetic 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones . Key structural variations among analogues occur at three positions:

Position Target Compound Common Variants in Library
7 Bromo Hydrogen, Chloro, Fluoro, or other halogens
1 3-Methoxyphenyl Phenyl, 4-Fluorophenyl, 2-Nitrophenyl, etc.
2 3-(Propan-2-yloxy)propyl Linear alkyl (e.g., ethyl, butyl), alkoxy chains, or aryl groups
Key Observations:

Brominated derivatives generally exhibit higher molecular weights (~20–30% increase) compared to non-halogenated analogues, affecting solubility and crystallization behavior.

Aryl Group Diversity (Position 1): The 3-methoxyphenyl group in the target compound contributes to moderate lipophilicity (calculated LogP ~2.5) compared to electron-deficient groups like nitro (LogP ~1.8) or electron-rich groups like 4-methylphenyl (LogP ~3.0). Methoxy groups are known to enhance metabolic stability compared to hydroxylated analogues, which may undergo faster glucuronidation.

Longer alkoxy chains (e.g., butoxy) may increase lipophilicity but reduce aqueous solubility, while shorter chains (e.g., methoxyethyl) balance these properties.

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